molecular formula C21H22O6 B3063458 5'-Prenylhomoeriodictyol CAS No. 671781-82-1

5'-Prenylhomoeriodictyol

Cat. No.: B3063458
CAS No.: 671781-82-1
M. Wt: 370.4 g/mol
InChI Key: UQFQODVSORPELA-KRWDZBQOSA-N
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Description

5'-Prenylhomoeriodictyol is a prenylated flavonoid belonging to the flavanone subclass, characterized by a homoeriodictyol backbone (a trihydroxyflavanone) with a prenyl group (-C₅H₈) attached at the 5' position of the B-ring. Prenylation enhances lipophilicity, which often improves bioavailability and membrane permeability compared to non-prenylated analogs . This compound is structurally related to eriodictyol, a well-studied flavanone, but its prenyl modification confers distinct physicochemical and pharmacological properties.

Properties

CAS No.

671781-82-1

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-19(26-3)21(12)25)17-10-16(24)20-15(23)8-14(22)9-18(20)27-17/h4,6-9,17,22-23,25H,5,10H2,1-3H3/t17-/m0/s1

InChI Key

UQFQODVSORPELA-KRWDZBQOSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Abyssinin II typically involves the extraction and isolation from the stem bark of Erythrina abyssinica. The process includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Abyssinin II. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.

Chemical Reactions Analysis

Types of Reactions: Abyssinin II undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert Abyssinin II into its corresponding dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Acylated or alkylated flavanone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Abyssinin II involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include eriodictyol , butin , and 6-prenylated eriodictyol . The table below summarizes their molecular weights, solubility, and key functional groups:

Compound CAS Number Molecular Weight (g/mol) Prenylation Site Solubility (MDMSO) Key Functional Groups
5'-Prenylhomoeriodictyol N/A ~356.37* 5' (B-ring) Moderate 3 hydroxyls, 1 prenyl, 1 ketone
Eriodictyol 552-58-9 288.25 None High 4 hydroxyls, 1 ketone
Butin 492-14-8 272.25 None High 3 hydroxyls, 1 ketone
6-Prenylated Eriodictyol N/A ~356.37* 6 (A-ring) Moderate 3 hydroxyls, 1 prenyl, 1 ketone

*Molecular weight estimated based on eriodictyol (288.25) + prenyl group (68.12).

  • Key Insight: Prenylation increases molecular weight by ~68 g/mol and reduces water solubility compared to non-prenylated analogs like eriodictyol and butin . The position of prenylation (5' vs. 6) may influence stereochemical interactions with biological targets.

Pharmacological Activity

  • Antioxidant Capacity :

    • This compound exhibits superior radical-scavenging activity compared to eriodictyol due to enhanced electron-donating capacity from the prenyl group .
    • Butin, lacking prenylation, shows moderate antioxidant effects, primarily via its catechol moiety .
  • Anti-inflammatory Effects :

    • This compound inhibits NF-κB and COX-2 pathways at IC₅₀ = 12.5 μM, outperforming eriodictyol (IC₅₀ = 25 μM) .
    • 6-Prenylated eriodictyol shows comparable activity but with distinct binding kinetics due to A-ring prenylation .
  • Bioavailability (ADMET Parameters): this compound demonstrates improved intestinal absorption (Caco-2 permeability = 8.9 × 10⁻⁶ cm/s) and moderate plasma protein binding (85%) compared to eriodictyol (permeability = 5.2 × 10⁻⁶ cm/s; binding = 75%) . Both prenylated compounds exhibit higher logP values (~3.5) than non-prenylated analogs (logP ~2.0), enhancing membrane penetration but increasing hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Prenylhomoeriodictyol
Reactant of Route 2
5'-Prenylhomoeriodictyol

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